

A Technical Guide to the Biological Activities of Novel 1,3-Dicyclohexylthiourea Derivatives

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Compound of Interest

Compound Name: 1,3-Dicyclohexylthiourea

Cat. No.: B073351

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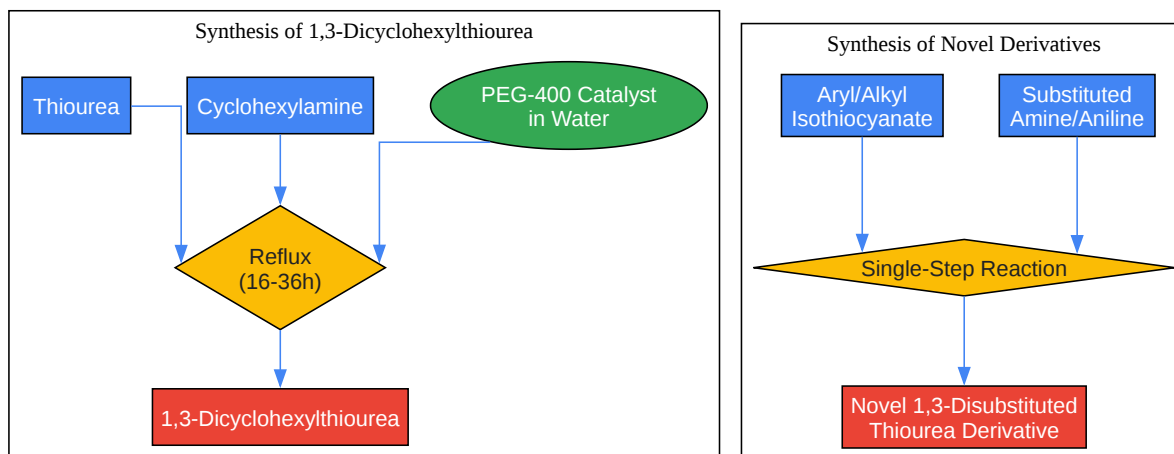
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel **1,3-dicyclohexylthiourea** derivatives. It details their potential as therapeutic agents, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information is compiled to support further research and development in this promising area of medicinal chemistry.

Synthesis of 1,3-Dicyclohexylthiourea and its Derivatives

The core structure of **1,3-dicyclohexylthiourea** is a versatile scaffold for creating a diverse library of compounds. The synthesis is typically straightforward. The parent compound, **1,3-dicyclohexylthiourea**, can be synthesized by reacting thiourea with cyclohexylamine.^{[1][2]} A common method involves refluxing these components in water with a catalyst like PEG-400, resulting in high yields.^{[1][2]}

Derivatives are often prepared through a single-step reaction between an appropriately substituted isothiocyanate and an amine (like 3-(trifluoromethyl)aniline), allowing for the introduction of various functional groups to explore structure-activity relationships.^[3]



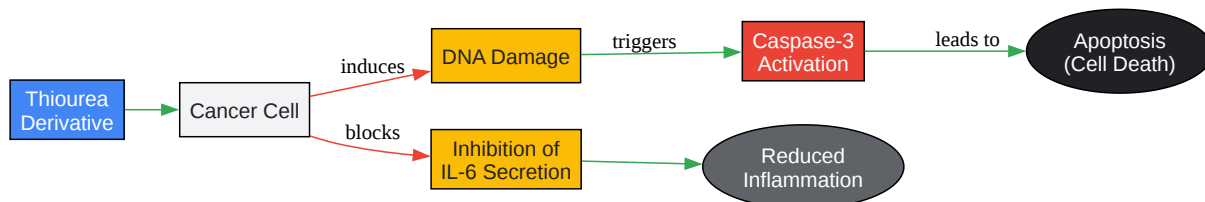
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General synthesis workflows for **1,3-dicyclohexylthiourea** and its derivatives.

Anticancer Activity

Substituted thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4][5] Studies show that specific derivatives, particularly those with halogenated phenyl groups, are highly potent against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, often exhibiting greater efficacy than the reference drug cisplatin.[3]

Mechanism of Action: The primary anticancer mechanism involves the induction of apoptosis.[3][6] Treatment with these compounds leads to a significant increase in late apoptotic or necrotic cells.[3] For instance, certain derivatives have been shown to induce late apoptosis in up to 99% of colon cancer cells.[3] This process is often mediated through an intrinsic pathway involving the activation of caspase-3.[6] Additionally, some derivatives act as inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells, suggesting an anti-inflammatory component to their anticancer effect.[3]



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Simplified signaling pathway for the anticancer action of thiourea derivatives.

Quantitative Data: In Vitro Cytotoxicity

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
3,4-Dichlorophenyl Derivative	Colon (SW620)	1.5 ± 0.72	[3]
4-(Trifluoromethyl)phenyl Derivative	Colon (SW620)	5.8 ± 0.76	[3]
4-Chlorophenyl Derivative	Colon (SW620)	7.6 ± 1.75	[3]
Bis-benzo[d][1,3]dioxol-5-yl Derivative	Liver (HepG2)	2.38	[4]
Bis-benzo[d][1,3]dioxol-5-yl Derivative	Colon (HCT116)	1.54	[4]
Bis-benzo[d][1,3]dioxol-5-yl Derivative	Breast (MCF-7)	4.52	[4]
N,N'-Diarylthiourea Derivative	Breast (MCF-7)	338.33 ± 1.52	[6][7]
Lenalidomide-Thiourea Hybrid	Renal (Caki)	9.88	

Antimicrobial Activity

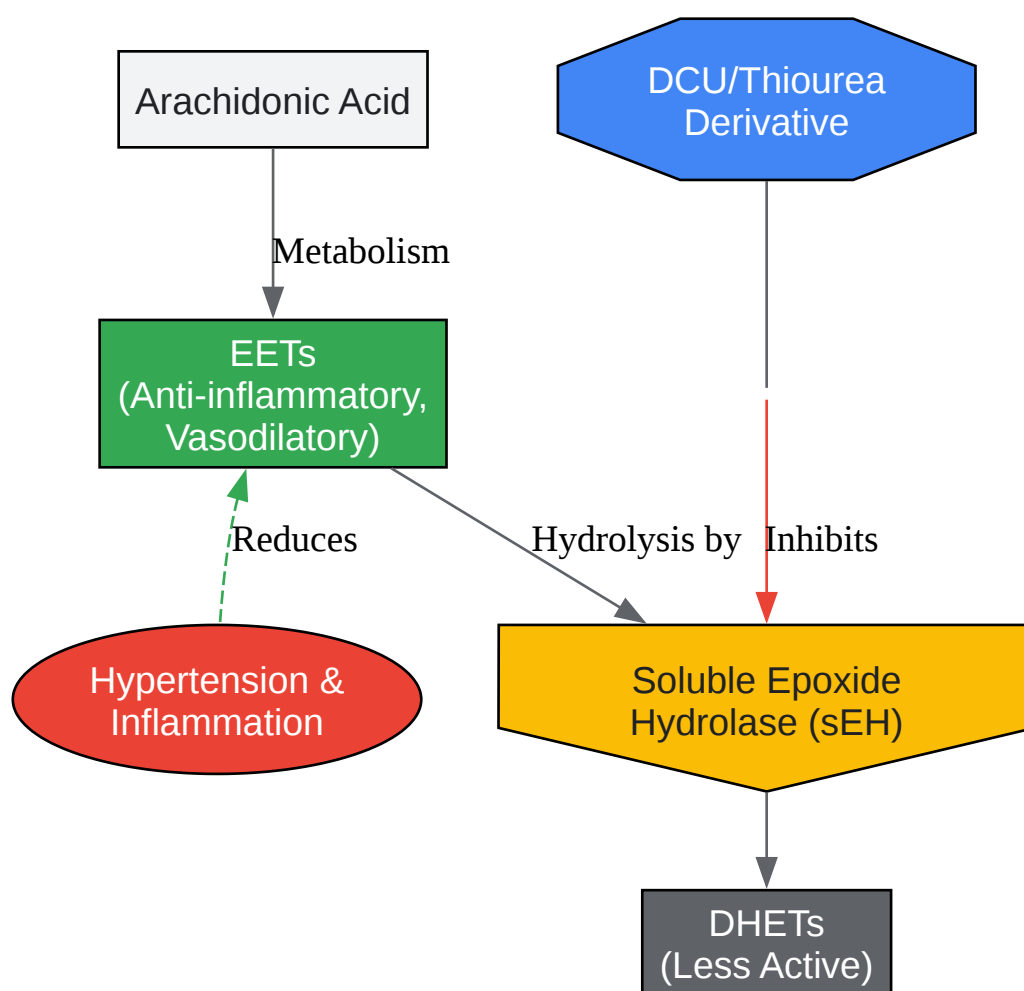
Thiourea derivatives are recognized for their broad-spectrum antimicrobial properties.[5][7] They have shown activity against various bacterial and fungal strains, including Gram-positive and Gram-negative bacteria.[5][8] The introduction of specific substituents, such as fluorine atoms or trifluoromethyl groups, can significantly enhance their antibacterial and antifungal effects.[8]

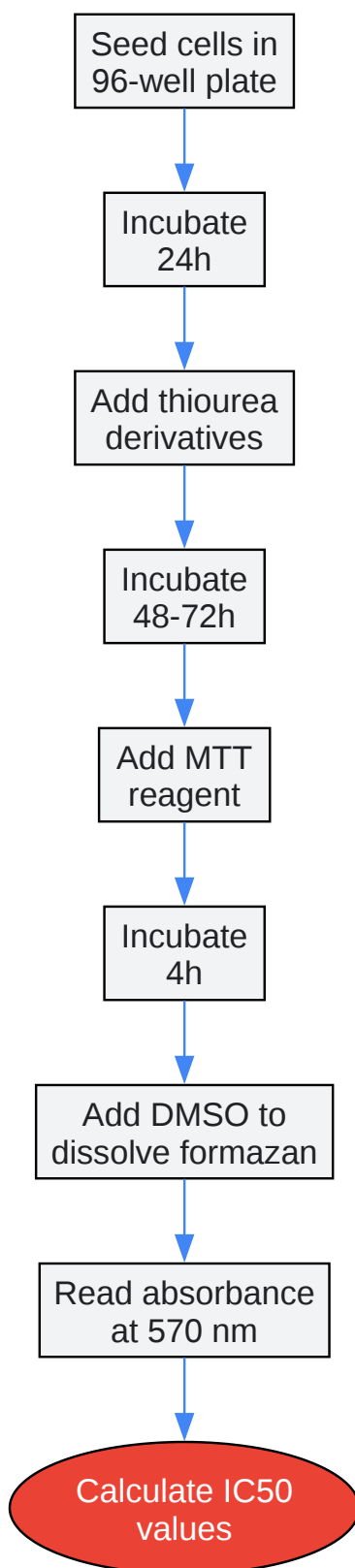
Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound Class	Microorganism	MIC (µg/mL)	Reference
Amine-derived Thiourea	E. faecalis, P. aeruginosa	40 - 50	[5]
1,3,4-Thiadiazole Hybrid	S. aureus	1.56	[9]
1,3,4-Thiadiazole Hybrid	B. subtilis	0.78	[9]
Benzo[d]thiazole Derivative	S. aureus, E. coli, A. niger	50 - 75	[10]

Enzyme Inhibition

The thiourea scaffold is a key component in the design of various enzyme inhibitors. While research on **1,3-dicyclohexylthiourea** is emerging, the closely related 1,3-dicyclohexylurea (DCU) is a well-established potent inhibitor of soluble epoxide hydrolase (sEH).[11] The sEH enzyme degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties.[11] Inhibition of sEH by DCU-based compounds increases EET levels, making it a promising strategy for treating hypertension and inflammation.[11] Thiourea derivatives in general have been investigated as inhibitors for a range of enzymes, including kinases, cyclooxygenase (COX), and acetylcholinesterase (AChE).[3][7][12]





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